[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol
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Overview
Description
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused pyridine ring system
Preparation Methods
The synthesis of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol typically involves multi-step reactions. One common synthetic route includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Biological Research: The compound’s antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial strains.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without affecting the COX-1 enzyme, thus minimizing gastrointestinal side effects.
Comparison with Similar Compounds
Similar compounds to [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol include:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their anti-inflammatory and antimicrobial properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: . The uniqueness of this compound lies in its specific structural features and the balance of its biological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[2-(2-methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol |
InChI |
InChI=1S/C16H14N2O3S/c1-22(20,21)15-7-3-2-5-12(15)16-11(10-19)9-14-13(18-16)6-4-8-17-14/h2-9,19H,10H2,1H3 |
InChI Key |
MGBCZNBTXQHMHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC3=C(C=C2CO)N=CC=C3 |
Origin of Product |
United States |
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